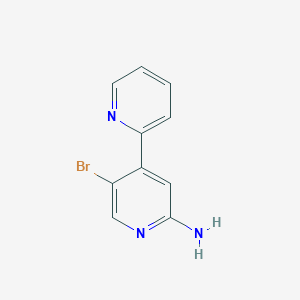

5-Bromo-4-pyridin-2-ylpyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-4-pyridin-2-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-6-14-10(12)5-7(8)9-3-1-2-4-13-9/h1-6H,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIBRKJVGKTGMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NC=C2Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 4 Pyridin 2 Ylpyridin 2 Amine and Its Derivatives

Precursor Selection and Design Strategies

The successful synthesis of the target compound hinges on the appropriate selection and preparation of its constituent pyridine (B92270) rings. This involves the strategic placement of functional groups—a halogen for one precursor and a reactive organometallic or organoboron group for the other—to facilitate a subsequent cross-coupling reaction.

A critical precursor for the synthesis is a brominated aminopyridine. The bromination of 2-aminopyridine (B139424) is a foundational step to introduce the bromine atom, which will later serve as the electrophilic partner in a cross-coupling reaction. However, this reaction can be complex. Direct bromination of 2-aminopyridine can lead to a mixture of products, including 2-amino-5-bromopyridine (B118841) and 2-amino-3,5-dibromopyridine. researchgate.netgoogleapis.com The reaction conditions significantly influence the outcome; for instance, high-temperature gas-phase bromination can result in a complex mixture of brominated aminopyridines. researchgate.net

To achieve better selectivity, protecting the amino group before bromination is a common strategy. For example, the amino group can be acetylated, followed by bromination and subsequent deprotection. googleapis.com Another approach involves using milder brominating agents like N-bromosuccinimide (NBS), which can offer improved control over the reaction. For example, 2-amino-4-chloropyridine (B16104) can be effectively brominated at the 5-position using NBS in dichloromethane (B109758) at 0 °C. google.com These methods are crucial for producing the required brominated pyridine amine scaffold.

The second key precursor is a pyridylboronic acid derivative, which acts as the nucleophilic partner in the coupling reaction. nbinno.com The Suzuki-Miyaura reaction, which utilizes these compounds, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nbinno.com However, a significant challenge in the synthesis of 2,2'-bipyridines is the instability of 2-pyridylboronic acids, which are prone to protodeboration. mdpi.comthieme-connect.com

To overcome this instability, researchers have developed stabilized 2-pyridylboronic acid esters. thieme-connect.comresearchgate.net Masking the boronic acid with reagents like diethanolamine (B148213) or N-methyldiethanolamine creates more stable derivatives that are highly effective in cross-coupling reactions. researchgate.net This strategy has proven to be a valuable alternative for the efficient synthesis of functionalized 2,2'-bipyridines. researchgate.net The use of tetrabutylammonium (B224687) 2-pyridyltriolborate salts has also been shown to be effective, particularly for coupling with aryl chlorides. researchgate.net

Cross-Coupling Reaction Approaches

With the precursors in hand, the core of the synthesis involves a cross-coupling reaction to join the two pyridine rings. The palladium-catalyzed Suzuki-Miyaura reaction is the most prominent and widely applied method for this transformation. mdpi.com

The Suzuki-Miyaura coupling is a versatile and powerful method for constructing C(sp²)–C(sp²) bonds, making it ideal for synthesizing bipyridine structures. mdpi.com The reaction typically involves the coupling of a heteroaryl halide (like a brominated aminopyridine) with a heteroaryl boronic acid (a pyridylboronic acid derivative) in the presence of a palladium catalyst and a base. mdpi.comacs.org While highly effective, a major drawback is the tendency of the bipyridine product to coordinate with the palladium metal, which can decrease the catalyst's activity. mdpi.com Therefore, the design and optimization of the catalytic system are crucial for a successful reaction. mdpi.com

The choice of palladium catalyst and associated ligands is critical for achieving high yields in Suzuki-Miyaura couplings for bipyridine synthesis. Different systems have been developed to address challenges like catalyst deactivation and to improve reaction efficiency.

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a commonly used, commercially available catalyst for Suzuki reactions. mdpi.com It has been successfully employed in the synthesis of various pyridine derivatives. mdpi.com However, for bipyridine synthesis, it can sometimes require high catalyst loading (>10 mol%) and may result in only moderate yields (50-65%). mdpi.com

Pd(OAc)₂/Phosphine (B1218219) Ligands : Palladium(II) acetate, often used with phosphine ligands like triphenylphosphine (B44618) (PPh₃), is another effective catalytic system. researchgate.net The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

Bulky Electron-Rich Ligands (e.g., XPhos) : Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are often employed in challenging coupling reactions. In related Negishi couplings to form 2,2'-bipyridines, a combination of Pd(dba)₂ (bis(dibenzylideneacetone)palladium(0)) and XPhos has been used effectively. mdpi.com These bulky ligands can promote the reductive elimination step and prevent catalyst deactivation.

Other Specialized Ligands : Various other ligands have been developed to improve catalytic activity. For instance, imidazolium (B1220033) salts have been used as ligands, providing very high turnover numbers in Suzuki couplings for bipyridine synthesis. mdpi.com Cyclopalladated ferrocenylimine catalysts have also been reported to be stable in air and effective for synthesizing bipyridine derivatives in high yields. mdpi.com

The following table summarizes various catalytic systems used in Suzuki-Miyaura and related cross-coupling reactions for the synthesis of bipyridines.

| Catalyst / Pre-catalyst | Ligand | Substrates | Typical Yield | Reference |

| Pd(PPh₃)₄ | PPh₃ | Pyridyl boronic acids and bromopyridines | Moderate (50-65%) | mdpi.com |

| Pd(OAc)₂ | PPh₃ | 3-bromopyridine and aryltrifluoroborates | Good to Excellent | researchgate.net |

| Pd(dba)₂ | XPhos | 2-pyridyl zinc halides and bromopyridines (Negishi) | Not specified | mdpi.com |

| Cyclopalladated ferrocenylimine | - | 3-pyridine boronic pinacol (B44631) ester and pyridyl halides | High | mdpi.com |

| PdCl₂(dcpp) | dcpp | Tetrabutylammonium 2-pyridylborate salts and chloropyridines | Good to Excellent | mdpi.com |

This table is interactive and allows for sorting and filtering of the data.

Solvents : A variety of solvents can be employed, often in combination with water, as the base (e.g., K₃PO₄, Na₂CO₃) is frequently aqueous. Common organic solvents include:

1,4-Dioxane (B91453) : Often used in a mixture with water, it is effective for coupling arylboronic acids with bromopyridines. mdpi.commdpi.com

Toluene : A common solvent for Suzuki reactions, providing a good balance of solubility and boiling point. mdpi.com

N,N-Dimethylformamide (DMF) : A polar aprotic solvent that can be effective, although it may require higher temperatures. mdpi.com

Ethanol (B145695)/Water Mixtures : Aqueous ethanol has been shown to be a promising green solvent system for Suzuki couplings of azaheteroaryl halides. doi.org

Temperature : Suzuki-Miyaura reactions typically require heating to proceed at a reasonable rate. The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst.

Temperatures often range from 60 °C to 100 °C . For example, reactions in aqueous ethanol have been run at 60 °C doi.org, while couplings using Pd(PPh₃)₄ have been conducted at 70-80 °C mdpi.com or even 85-95 °C in dioxane/water mixtures. mdpi.com Increasing the temperature can often improve yields, especially for less reactive substrates like aryl chlorides. acs.org

The table below outlines common solvent and temperature conditions for these reactions.

| Solvent System | Base | Temperature Range | Notes | Reference |

| 1,4-Dioxane / Water | K₃PO₄ | 85-95 °C | Effective for coupling with N-acetylated bromopyridines. | mdpi.com |

| 1,4-Dioxane | K₃PO₄ | 70-80 °C | Good yields obtained for arylating 5-(4-bromophenyl)-4,6-dichloropyrimidine. | mdpi.com |

| Water / Ethanol (1:2) | Na₂CO₃ | 60 °C | A sustainable protocol for azaheteroaryl halides. | doi.org |

| Toluene | K₃PO₄ | 70-80 °C | Used in optimization studies, moderate yield. | mdpi.com |

| DMF | K₃PO₄ | 70-80 °C | Used in optimization studies. | mdpi.com |

This table is interactive and allows for sorting and filtering of the data.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial step in synthesizing aryl and heteroaryl amines. wikipedia.orgacsgcipr.org This reaction is particularly useful for coupling amines with aryl halides, such as a bromo-substituted pyridine core. The process typically involves a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent. nih.gov

Research into the synthesis of related N-aryl aminopyrimidine derivatives has established optimized conditions that are applicable to the synthesis of 5-Bromo-4-pyridin-2-ylpyridin-2-amine derivatives. nih.gov The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired product. libretexts.org The selection of the ligand is critical, with bulky, electron-rich phosphine ligands like Xantphos, XPhos, and TrixiePhos often providing superior results in terms of yield and reaction rate. nih.govnih.gov

Detailed research findings for analogous reactions are summarized below:

| Catalyst System | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | Sodium tert-butoxide | Toluene | 27-82% | nih.gov |

| [Pd(allyl)Cl]2 / XPhos | Sodium tert-butoxide | Toluene | Good (61-92%) | nih.gov |

| [Pd(allyl)Cl]2 / TrixiePhos | Lithium tert-butoxide | Toluene | Good | nih.gov |

Sonogashira Coupling and Subsequent Reductions

The Sonogashira coupling reaction provides an effective pathway to form carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. scirp.org This method can be employed to introduce an alkynyl substituent at the 5-position of a bromopyridine ring, which can then be a handle for further functionalization or can be reduced. researchgate.netnih.gov The reaction is typically co-catalyzed by palladium and copper complexes. scirp.org

In the context of synthesizing derivatives of 5-Bromo-4-pyridin-2-ylpyridin-2-amine, a Sonogashira coupling could be envisioned where a suitable bromo-pyridinyl precursor is reacted with a terminal alkyne. The resulting alkynylpyridine derivative can then undergo subsequent reduction. Standard catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the alkyne to either an alkene (using a poisoned catalyst like Lindlar's catalyst) or a fully saturated alkane, thereby introducing diverse alkyl or alkenyl chains.

Typical conditions for Sonogashira coupling on related aminobromopyridine substrates are outlined in the table below. scirp.org

| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Pd(CF3COO)2 | CuI | PPh3 | Not specified | DMF | 100 °C | scirp.org |

Reductive Amination Routes

Reductive amination is a versatile method for forming carbon-nitrogen bonds, typically by reacting a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. This strategy is valuable for introducing substituted amino groups onto a molecule.

For the synthesis of derivatives related to 5-Bromo-4-pyridin-2-ylpyridin-2-amine, a relevant precursor such as a pyridine-carbaldehyde could be reacted with a primary or secondary amine. google.com The reaction is often carried out in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate without affecting the carbonyl starting material. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). google.comorganic-chemistry.org

An example from patent literature demonstrates this approach on a similar pyridine core:

| Aldehyde Precursor | Amine | Reducing Agent | Additional Reagents | Solvent | Reference |

|---|---|---|---|---|---|

| 5-Bromo-4-methyl-pyridine-3-carbaldehyde | Ethylamine | Sodium cyanoborohydride | Zinc chloride | Methanol | google.com |

Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNA) offers a direct route for introducing an amino group onto a pyridine ring by displacing a suitable leaving group, such as a halogen. For this reaction to proceed, the pyridine ring typically needs to be activated by electron-withdrawing groups. In some cases, the reaction of amines with bromo-nitropyridines can lead to the displacement of the bromo group. researchgate.net

Another powerful variant is the copper-catalyzed coupling of amines with aryl halides, a reaction sometimes referred to as the Ullmann condensation. This method can be effective for forming C-N bonds with heteroaryl halides that may be poor substrates for uncatalyzed SNAr. growingscience.com For instance, the synthesis of pyrimidin-2-amine derivatives has been achieved through the nucleophilic substitution of 2-chloropyrimidines with various amines. nih.gov This indicates that a chloro or bromo substituent on a pyridine or related heterocyclic ring can serve as a viable site for introducing an amino functionality.

Novel Synthetic Route Development and Process Optimization

The development of efficient and scalable synthetic routes is a primary focus in chemical process research. This involves creating novel pathways, such as one-pot procedures, and optimizing reaction conditions to maximize yield and selectivity.

Optimizing reaction outcomes is crucial for the practical application of any synthetic method. For transition metal-catalyzed reactions like the Buchwald-Hartwig amination, systematic screening of various reaction parameters is a common and effective strategy. nih.gov Key variables that can be adjusted to improve yield and selectivity include the choice of catalyst, ligand, base, and solvent, as well as physical parameters like temperature and reaction time. nih.govnih.gov

The following table illustrates parameters that are often screened to optimize cross-coupling reactions for the synthesis of N-heteroaryl compounds. nih.gov

| Parameter | Variables Screened | Rationale | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | The nature of the palladium source can affect catalyst activation and stability. | nih.gov |

| Phosphine Ligand | XPhos, RuPhos, SPhos, TrixiePhos | The ligand's steric and electronic properties are critical for catalytic activity and product selectivity. | nih.gov |

| Base | NaOtBu, LiOtBu, K₃PO₄, Cs₂CO₃ | The base strength and nature of the counter-ion influence the rate of deprotonation and can affect catalyst performance. | nih.govnih.gov |

| Solvent | Toluene, Dioxane, THF | Solvent polarity and coordinating ability can impact solubility and the stability of catalytic intermediates. | nih.gov |

Green Chemistry Approaches in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of complex molecules, including 5-Bromo-4-pyridin-2-ylpyridin-2-amine and its derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. Key green strategies applicable to the synthesis of bipyridine frameworks involve the use of alternative energy sources, solvent-free reaction conditions, and the development of more efficient catalytic systems.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a significant tool in green chemistry, offering substantial advantages over conventional heating methods. nih.gov By directly coupling with the molecules in the reaction mixture, microwave energy can lead to rapid heating, dramatically reducing reaction times from hours to minutes and often increasing product yields. mdpi.commdpi.com

For the synthesis of pyridine and bipyridine derivatives, microwave-assisted protocols have been shown to be highly effective. nih.gov For instance, in one-pot, multi-component reactions for synthesizing novel pyridine derivatives, microwave irradiation in a green solvent like ethanol resulted in excellent yields (82–94%) and short reaction times (2–7 minutes), highlighting a low-cost and efficient processing method. nih.gov This contrasts sharply with conventional heating methods that often require longer durations and may yield a broader range of byproducts. mdpi.com The application of microwave-assisted synthesis can be particularly advantageous in key bond-forming reactions, such as Suzuki or Stille couplings, which are frequently used to construct the bipyridine core.

| Reaction Type | Method | Reaction Time | Yield (%) | Reference |

| One-Pot Pyridine Synthesis | Conventional Heating | Several Hours | Lower | nih.gov |

| One-Pot Pyridine Synthesis | Microwave Irradiation | 2-7 minutes | 82-94% | nih.gov |

| N-Alkylation of Chlorin | Conventional Heating | Not specified | Lower | nih.gov |

| N-Alkylation of Chlorin | Microwave Irradiation | 5-30 minutes | 47-89% | nih.gov |

| Groebke-Blackburn-Bienaymé | Ultrasound-Assisted | 5 hours | 23% | sciforum.net |

| Groebke-Blackburn-Bienaymé | Microwave Irradiation | 15 minutes | 36% | sciforum.net |

Mechanochemical and Solvent-Free Synthesis

A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Mechanochemistry, typically involving ball milling, provides a powerful solvent-free alternative for organic synthesis. nih.govfsu.edu This high-energy milling process facilitates reactions between solid-state reactants by applying mechanical force, eliminating the need for bulk solvents. researchgate.netuniud.it

The synthesis of bipyridine metal complexes via mechanochemistry has been demonstrated to be more sustainable and efficient than traditional solvothermal methods. nih.gov This approach not only prevents solvent waste but also leads to high yields in significantly shorter reaction times. Green metrics such as the E-factor (environmental factor, measuring waste generated) and Effective Mass Yield (EMY) are substantially improved compared to conventional solution-based syntheses. nih.gov Furthermore, solventless aldol (B89426) and Michael addition reactions have been successfully employed in the multi-step synthesis of diphenyl-bipyridine, showcasing the broad applicability of this green technique. acs.orggctlc.org

| Metric | Conventional Solvothermal Synthesis | Mechanochemical Synthesis | Reference |

| Solvent Use | High (bulk solvents required) | None or minimal (liquid-assisted grinding) | nih.gov |

| Reaction Time | Hours to days | Minutes to hours | nih.gov |

| Energy Consumption | High (prolonged heating) | Low | nih.gov |

| E-Factor | High | Very Low | nih.gov |

| Effective Mass Yield (EMY) | Low | Excellent | nih.gov |

Emerging Green Strategies

Beyond microwave and mechanochemical methods, other innovative green approaches are being explored for the synthesis of bipyridine derivatives.

Photocatalysis : The use of visible light as a clean and renewable energy source is a promising green strategy. Light-induced reactions, such as the reductive coupling of bromopyridines using a photocatalyst, can provide pollutant-free pathways to bipyridine skeletons. researchgate.net These methods often proceed under mild conditions and can utilize green reagents like water as a reducing agent. researchgate.net

Electrochemical Methods : From an environmental standpoint, electrochemical synthesis is a highly attractive approach as it avoids the use of toxic and costly reagents. researchgate.net By using electricity to drive chemical reactions, this method can significantly reduce chemical waste.

Benign Solvent Systems : When solvents are necessary, the principles of green chemistry advocate for the use of safer alternatives. For the Suzuki cross-coupling reactions used to synthesize 5-aryl-2-methylpyridin-3-amine derivatives from a bromo-precursor, a solvent system of 1,4-dioxane and water was utilized. mdpi.com While dioxane itself is not considered a green solvent, the inclusion of water represents a move toward more environmentally benign systems. The ideal progression is towards replacing such solvents entirely with water, ethanol, or other renewable and non-toxic alternatives. nih.gov

The integration of these green chemistry principles into the synthetic routes for 5-Bromo-4-pyridin-2-ylpyridin-2-amine holds the potential to develop more sustainable, efficient, and economically viable manufacturing processes.

Mechanistic Investigations of Chemical Transformations Involving 5 Bromo 4 Pyridin 2 Ylpyridin 2 Amine

Reaction Pathway Elucidation for Synthesis and Derivatization

The synthesis and derivatization of 5-Bromo-4-pyridin-2-ylpyridin-2-amine can proceed through various reaction pathways, with the specific mechanism often dictated by the chosen reagents and reaction conditions. Key transformations include nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and reactions proceeding through highly reactive intermediates such as pyridynes.

The formation of pyridyne (didehydropyridine) intermediates is a significant pathway for the functionalization of halopyridines. In the case of bromo-pyridines, treatment with a strong base can lead to dehydrohalogenation, forming a highly reactive pyridyne species that can be trapped by various nucleophiles and dienophiles.

While direct studies on 5-Bromo-4-pyridin-2-ylpyridin-2-amine are not extensively documented, the behavior of analogous compounds provides valuable insights. For instance, studies on substituted 3,4-pyridynes, generated from corresponding bromopyridines, have demonstrated the importance of the "aryne distortion model" in predicting regioselectivity. Current time information in Pasuruan, ID.nih.gov This model suggests that substituents on the pyridyne ring can induce a distortion of the triple bond, leading to a polarization and favoring nucleophilic attack at a specific carbon atom. Current time information in Pasuruan, ID.nih.gov

For a hypothetical 3,4-pyridyne derived from a related bromo-bipyridine, an electron-withdrawing substituent at the 5-position, such as a bromo group, is predicted to cause a flattening of the bond angle at C3, making it the more electrophilic site for nucleophilic attack. Current time information in Pasuruan, ID.nih.gov This principle is crucial for controlling the regiochemical outcome of reactions involving pyridyne intermediates. The generation and trapping of aryne atropisomers, which are chiral aryne intermediates, have also been demonstrated, highlighting the potential for stereoselective functionalization. acs.orgresearchgate.net

The general mechanism for pyridyne formation and subsequent reaction is outlined below:

Deprotonation: A strong base abstracts a proton from a carbon atom adjacent to the bromine-bearing carbon.

Elimination: The resulting anion undergoes elimination of the bromide ion to form the pyridyne intermediate with a strained triple bond.

Trapping: The pyridyne rapidly reacts with a trapping agent, such as a nucleophile or a diene, to yield the functionalized pyridine (B92270) derivative.

The efficiency and selectivity of these trapping reactions are subjects of ongoing research, with efforts to quantify the "arynophilicity" of various trapping reagents. thieme-connect.comdntb.gov.ua

Catalysts and reagents play a pivotal role in directing the outcome of chemical transformations involving 5-Bromo-4-pyridin-2-ylpyridin-2-amine, particularly in derivatization reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds at the site of the bromine atom. nih.govmdpi.comlibretexts.org

The general catalytic cycle for a Suzuki-Miyaura coupling reaction involves three key steps: libretexts.orgmdpi.com

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (5-Bromo-4-pyridin-2-ylpyridin-2-amine) to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.

The choice of palladium catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and scope. For instance, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to enhance the catalytic activity. nih.gov Kinetic studies on Suzuki reactions of substituted bromopyridines have shown that both electron-donating and electron-withdrawing groups can affect the reaction rates. researchgate.net The use of potassium heteroaryltrifluoroborates has also been shown to be effective in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls. nih.gov

The following table summarizes typical components used in Suzuki-Miyaura cross-coupling reactions of bromopyridines:

| Component | Examples | Role in the Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | Facilitates the oxidative addition and reductive elimination steps. mdpi.comresearchgate.netmdpi.com |

| Ligand | Triphenylphosphine (B44618) (PPh₃), SPhos, XPhos, RuPhos | Stabilizes the palladium catalyst and influences its reactivity and selectivity. nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Ba(OH)₂ | Activates the organoboron reagent for transmetalation. researchgate.netmdpi.comnih.gov |

| Solvent | Toluene, Dioxane, DMF, Aqueous mixtures | Solubilizes reactants and influences reaction kinetics. researchgate.netresearchgate.net |

| Organoboron Reagent | Arylboronic acids, Arylboronic esters, Potassium aryltrifluoroborates | Provides the organic group to be coupled to the pyridine ring. nih.gov |

Kinetic and Thermodynamic Aspects of Reactions

Characterization of Reaction Intermediates

The direct observation and characterization of reactive intermediates are often challenging due to their short lifetimes. However, a combination of spectroscopic techniques and trapping experiments can provide evidence for their existence and structure.

In the context of pyridyne chemistry, the presence of these intermediates is typically inferred from the products of trapping reactions. For example, reaction with a diene like furan (B31954) would yield a characteristic Diels-Alder adduct, confirming the transient existence of the pyridyne. In some cases, highly reactive intermediates can be observed at low temperatures using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

For palladium-catalyzed cross-coupling reactions, intermediates in the catalytic cycle, such as Pd(II) oxidative addition complexes, can sometimes be isolated and characterized by techniques like NMR spectroscopy and X-ray crystallography. nih.gov More commonly, the mechanism is elucidated through a combination of kinetic studies and in-situ spectroscopic monitoring. The identification of intermediates in pyridine pyrolysis has been achieved using techniques like molecular-beam mass spectrometry and tunable synchrotron VUV photoionization, which could be adapted for studying reaction mechanisms in solution. aip.org Computational modeling also plays a crucial role in predicting the structures and energies of plausible intermediates. nih.govnih.gov

Computational and Theoretical Chemistry Studies of 5 Bromo 4 Pyridin 2 Ylpyridin 2 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently used to model the distribution of electrons and predict molecular orbitals. For substituted bipyridine systems, these calculations reveal how different functional groups—such as the bromo and amine groups in the target molecule—influence the electronic landscape. tandfonline.comresearchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

Table 1: Illustrative Electronic Properties Calculated via DFT for Substituted Bipyridines This table presents typical data ranges based on published calculations for analogous compounds to illustrate the expected values for 5-Bromo-4-pyridin-2-ylpyridin-2-amine.

| Property | Description | Illustrative Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| ΔE (HOMO-LUMO Gap) | Energy gap, indicating chemical reactivity | 4.0 to 5.0 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.0 to 4.0 Debye |

Data compiled from methodologies described in studies on analogous bipyridine derivatives. tandfonline.comresearchgate.net

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to model the interaction between a small molecule ligand and a protein target. For a compound like 5-Bromo-4-pyridin-2-ylpyridin-2-amine, docking studies could identify potential biological targets, such as protein kinases, which are common targets for pyridine-based inhibitors. nih.govrsc.org

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, typically reported in kcal/mol. A more negative score indicates a more favorable binding interaction. These models can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. The amine and pyridine (B92270) nitrogen atoms in 5-Bromo-4-pyridin-2-ylpyridin-2-amine are potential hydrogen bond donors and acceptors, while the bromo substituent can participate in halogen bonding.

Table 2: Example of Molecular Docking Results for a Pyridinyl-amine Inhibitor with a Protein Kinase Target This table is a hypothetical representation of docking results to demonstrate how such data would be presented.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclin-Dependent Kinase 2 (e.g., 1HCK) | -8.5 | Asp86 | Hydrogen Bond (with amine) |

| Gln131 | Hydrogen Bond (with pyridine N) | ||

| Leu83 | Hydrophobic Interaction | ||

| Phe80 | π-π Stacking |

Interactions are based on common binding modes observed for similar inhibitors. rsc.org

Conformational Analysis and Stability

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. 5-Bromo-4-pyridin-2-ylpyridin-2-amine has rotational freedom around the C-C bond connecting the two pyridine rings. Conformational analysis aims to identify the most stable arrangement of the atoms in space.

This is typically done by performing a potential energy surface (PES) scan, where the dihedral angle between the two rings is systematically rotated, and the energy of the molecule is calculated at each step using quantum mechanical methods. researchgate.net For 2,2'-bipyridine (B1663995) systems, the two main conformations are the transoid (nitrogen atoms pointing away from each other) and the cisoid (nitrogen atoms pointing in the same direction). In the solid state, unsubstituted bipyridines often adopt a planar trans conformation. mdpi.com Theoretical calculations on substituted bipyridines have shown that different conformers can have varying stabilities, with energy differences often in the range of 2-7 kcal/mol. researchgate.net The presence of substituents can create steric hindrance that favors one conformation over another.

Table 3: Illustrative Relative Energies of Bipyridine Conformers This table provides an example of results from a conformational analysis, showing the relative stability of different rotational isomers.

| Dihedral Angle (N-C-C-N) | Conformation | Relative Energy (kcal/mol) | Stability |

| 0° | Planar Cisoid | +4.5 | Unfavorable (Steric Clash) |

| ~45° | Twisted | +1.5 | Intermediate |

| ~140° | Twisted | 0.0 | Most Stable |

| 180° | Planar Transoid | +0.8 | Stable |

Values are representative and based on DFT calculations for substituted bipyridine systems. researchgate.netresearchgate.net

Prediction of Reactivity and Selectivity

Theoretical calculations can predict where a molecule is most likely to react. Molecular Electrostatic Potential (MESP) maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 5-Bromo-4-pyridin-2-ylpyridin-2-amine, the nitrogen atoms of the pyridine rings and the amine group would be expected to be regions of negative potential (red), making them susceptible to electrophilic attack or hydrogen bonding.

Reactivity indices, derived from DFT calculations, provide quantitative measures of reactivity. Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness help in understanding the molecule's behavior in chemical reactions. researchgate.net Furthermore, dual descriptor analysis can pinpoint specific atomic sites prone to nucleophilic or electrophilic attack, aiding in the prediction of reaction selectivity. scirp.org For instance, such analysis would clarify the relative reactivity of the different positions on the two pyridine rings.

Table 4: Illustrative Global Reactivity Descriptors This table shows typical reactivity indices calculated from HOMO and LUMO energies for aminobipyridine compounds.

| Descriptor | Formula | Description | Illustrative Value |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron | 5.5 - 6.5 eV |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added | 1.0 - 2.0 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution | 2.0 - 2.5 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons | 3.5 - 4.0 eV |

Data derived from methodologies used for similar compounds. researchgate.net

Theoretical Spectroscopic Property Prediction

Computational methods can predict various types of spectra, which can be used to validate and interpret experimental results. Time-dependent DFT (TD-DFT) is a common method for predicting UV-visible absorption spectra by calculating the electronic transition energies and oscillator strengths. acs.org This can help assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions within the bipyridine system.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. By comparing the computed vibrational modes with experimental spectra, one can confirm the molecular structure and assign specific peaks to the stretching or bending of particular bonds (e.g., N-H stretch, C=N stretch). nih.gov Gauge-Including Atomic Orbital (GIAO) methods are also used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing another layer of structural verification.

Table 5: Example of Predicted vs. Experimental Spectroscopic Data This table illustrates how theoretical predictions are compared with experimental data for structural confirmation.

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Typical Range) | Assignment |

| UV-vis λmax | 285 nm | 280-300 nm | π→π* transition |

| IR Frequency (N-H stretch) | 3450 cm-1 | 3400-3500 cm-1 | Amine N-H vibration |

| 1H NMR (Amine proton) | δ 6.5 ppm | δ 6.0-7.0 ppm | -NH2 proton chemical shift |

Derivatization and Synthetic Utility of 5 Bromo 4 Pyridin 2 Ylpyridin 2 Amine

Functionalization Strategies at Bromine and Amine Positions

The two primary reactive centers on the 5-Bromo-4-pyridin-2-ylpyridin-2-amine scaffold are the bromine atom at the 5-position and the amino group at the 2-position. These sites can be functionalized independently or sequentially to introduce molecular diversity.

Functionalization at the Bromine Position: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. The Suzuki cross-coupling reaction is a particularly powerful method for this purpose, allowing the introduction of various aryl and heteroaryl substituents. mdpi.com This reaction typically involves coupling the bromo-pyridine core with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.com This strategy is highly efficient and allows for the synthesis of a wide range of biaryl and heteroaryl structures, which are common motifs in biologically active compounds. mdpi.com

Functionalization at the Amine Position: The primary amino group is nucleophilic and can undergo a variety of chemical transformations. Standard reactions include acylation to form amides, alkylation to form secondary or tertiary amines, and reductive amination. In some synthetic strategies, the amine may be temporarily protected, for instance by converting it to an acetamide, to prevent it from interfering with reactions at the bromine position. mdpi.com This protecting group can be removed later in the synthetic sequence to allow for further derivatization at the amine site.

The following table outlines common functionalization reactions at these two key positions.

| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Bromine | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Aryl or Heteroaryl |

| Bromine | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Substituted Amine |

| Bromine | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkyne |

| Amine | Acylation | Acyl chloride or Acetic anhydride | Amide |

| Amine | Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine |

| Amine | Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH₃CN) | Substituted Amine |

Synthesis of Analogues and Complex Heterocyclic Systems

The ability to functionalize 5-Bromo-4-pyridin-2-ylpyridin-2-amine at multiple sites makes it an ideal starting material for the synthesis of complex heterocyclic systems and libraries of analogues for structure-activity relationship (SAR) studies. nih.gov By employing sequential cross-coupling reactions, chemists can introduce different substituents at various positions on the pyridine (B92270) rings, leading to the creation of unsymmetrically substituted bi- and terpyridine systems. nih.gov

For example, a synthetic route could first involve a Suzuki coupling at the bromine position to introduce an aryl group. Subsequently, the amino group could be modified, or other positions on the pyridine rings could be functionalized if they bear appropriate handles. This stepwise approach provides precise control over the final molecular architecture. Derivatives of closely related bromo-aminopyridine compounds have been investigated for their potential as anticancer agents by inhibiting specific enzymes involved in cancer cell proliferation. The 2-aminopyridine (B139424) scaffold is also a crucial component in potent and selective inhibitors of human neuronal nitric oxide synthase (hnNOS), a target for various neurological disorders. nih.gov

The table below summarizes the types of complex molecules that can be generated using bromo-aminopyridine scaffolds as precursors.

| Precursor Scaffold | Synthetic Strategy | Resulting System | Potential Application | Reference |

| 5-Bromo-4-phenylpyridin-2-amine | Suzuki Coupling | Diaryl-pyridine derivatives | Anticancer, Autophagy Inhibition | |

| Dibromopyridines | Sequential Suzuki Couplings | Unsymmetrical diaryl-pyridines | Anticancer (Combretastatin Analogues) | nih.gov |

| 2-Aminopyridine derivatives | Various modifications | Complex substituted aminopyridines | nNOS Inhibition | nih.gov |

Application as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. mdpi.com The 5-Bromo-4-pyridin-2-ylpyridin-2-amine molecule is a suitable candidate for use in MCRs due to the presence of its reactive primary amine.

The amine functionality can participate as the nucleophilic component in several well-known MCRs, including:

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The primary amine of the title compound could serve as the amine component, leading to the rapid assembly of complex peptide-like structures.

Strecker Reaction: A three-component reaction between an aldehyde or ketone, an amine, and cyanide to form an α-aminonitrile. mdpi.com

Petasis Reaction: This reaction involves an amine, a carbonyl compound, and an organoboron derivative to form substituted amines. mdpi.com

By incorporating 5-Bromo-4-pyridin-2-ylpyridin-2-amine into MCRs, chemists can generate highly complex and diverse molecular libraries in a time- and resource-efficient manner. The bromine atom would remain available for subsequent post-MCR modification via cross-coupling, further expanding the accessible chemical space.

Development of Fragment Libraries Based on Pyridin-2-amine Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying starting points for new drugs. nih.gov This method involves screening libraries of small, low-molecular-weight compounds ("fragments") against a biological target. stanford.edu The pyridin-2-amine scaffold is an attractive core for such libraries because it possesses favorable physicochemical properties and can form key hydrogen bond interactions with protein targets, particularly kinases. nih.gov

The compound 5-Bromo-4-pyridin-2-ylpyridin-2-amine serves as an excellent starting point for a fragment library. The core structure itself can be considered a fragment, and the bromine atom provides a straightforward vector for chemical elaboration. Researchers have successfully used a similar strategy starting with 5-bromo-2-methoxypyridin-3-amine (B1520566) to build a kinase-targeted fragment library. nih.gov In that example, a variety of aromatic and heteroaromatic groups were introduced at the bromine position via Suzuki coupling to generate a library of fragments that were then screened against a panel of protein kinases. nih.gov This led to the rapid identification of novel and potent kinase inhibitors. nih.gov

The development of a fragment library based on the 5-Bromo-4-pyridin-2-ylpyridin-2-amine scaffold would follow a similar path, as outlined below.

| Step | Description | Example |

| 1. Core Fragment Selection | The parent compound, 5-Bromo-4-pyridin-2-ylpyridin-2-amine, is selected as the starting scaffold. | 5-Bromo-4-pyridin-2-ylpyridin-2-amine |

| 2. Library Synthesis | A parallel synthesis approach, typically using Suzuki coupling, is employed to react the core fragment with a diverse set of boronic acids. | Reaction with dozens of different aryl/heteroaryl boronic acids. |

| 3. Library Curation | The resulting compounds are purified and analyzed to ensure they meet the criteria for fragments (e.g., "Rule of Three"). | Characterization by NMR and LC-MS. |

| 4. Biological Screening | The fragment library is screened against a biological target (e.g., a protein kinase) using a sensitive biophysical technique. | Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) screening. |

| 5. Hit Elaboration | Fragments that bind to the target ("hits") are further optimized into more potent lead compounds. | Structure-guided design using X-ray crystallography of the fragment-protein complex. |

Lack of Publicly Available Research Data Precludes Article Generation on 5-Bromo-4-pyridin-2-ylpyridin-2-amine

A thorough investigation into the coordination chemistry and catalytic applications of the chemical compound 5-Bromo-4-pyridin-2-ylpyridin-2-amine has revealed a significant absence of published scientific literature. Despite extensive searches for data pertaining to its ligand design principles, formation of metal complexes, and catalytic activities, no specific research findings, structural analyses, or catalytic studies for this particular compound could be identified.

The inquiry sought to detail the coordination chemistry of 5-Bromo-4-pyridin-2-ylpyridin-2-amine, a substituted bipyridine derivative. The intended focus was on how its specific structural features—namely the bromo and pyridin-2-yl substituents on the bipyridine-2-amine core—influence its ability to bind with metal ions and the potential catalytic applications of the resulting metal complexes.

However, the scientific record does not appear to contain studies on the synthesis of this specific isomer, its complexation with various metal centers, or the catalytic efficacy of any such complexes. While research exists for other substituted bipyridine ligands and their metal complexes, this information is not directly applicable to 5-Bromo-4-pyridin-2-ylpyridin-2-amine due to the unique electronic and steric effects that would arise from its specific substitution pattern.

Consequently, the requested article, which was to be structured around detailed research findings for the following sections, cannot be generated:

Coordination Chemistry and Catalytic Applications

Investigation of Catalytic Activity of Metal-Complexed Derivatives:Without the existence of these complexes, no studies on their catalytic activity could be found.

Therefore, until research on 5-Bromo-4-pyridin-2-ylpyridin-2-amine is conducted and published in peer-reviewed scientific journals, a scientifically accurate and informative article on its coordination chemistry and catalytic applications cannot be written.

Molecular Level Biological Interaction Studies of 5 Bromo 4 Pyridin 2 Ylpyridin 2 Amine and Its Derivatives

Structure-Activity Relationship (SAR) Analysis for Molecular Targets

Structure-Activity Relationship (SAR) analysis is a critical tool in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 5-Bromo-4-pyridin-2-ylpyridin-2-amine, SAR studies have been instrumental in identifying key structural features that govern their interaction with molecular targets.

The binding affinity of derivatives of the bipyridin-amine scaffold is significantly influenced by the nature and position of various substituents. While direct SAR studies on 5-Bromo-4-pyridin-2-ylpyridin-2-amine are limited in publicly available literature, research on analogous structures such as 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine and 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) provides valuable insights into how modifications can impact binding to protein targets like kinases.

For a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives targeting UNC-51-like kinase 1 (ULK1), modifications on both the phenoxy and N-phenyl rings were found to be crucial for inhibitory activity. For instance, the introduction of a 2-fluoro-4-nitrophenoxy group at the 4-position and a 3,4,5-trimethoxyphenyl group at the N-phenyl position resulted in the most active compound in the series. nih.govnih.gov This suggests that electron-withdrawing groups and specific substitution patterns on the aromatic rings can enhance binding affinity.

In studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as Bloom Helicase inhibitors, modifications to the pyridine (B92270) moiety were explored. nih.govresearchgate.net Changing the position of the nitrogen atom within the pyridine ring from the 4-position to the 2-position led to a loss of activity, whereas a 3-pyridyl analog retained comparable activity to the lead compound. nih.gov This indicates that the spatial arrangement of the nitrogen atom is critical for target interaction. Furthermore, replacing the pyridine ring with a phenyl group also resulted in inactivity, highlighting the importance of the pyridine nitrogen for binding. nih.gov

These findings suggest that for 5-Bromo-4-pyridin-2-ylpyridin-2-amine derivatives, modifications to the pyridin-2-yl group at the 4-position and substitutions on the 2-amino group would likely have a substantial impact on their binding affinity to various molecular targets.

Table 1: Impact of Substituent Modifications on the Activity of a Related Scaffold (5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives) against Bloom Helicase nih.gov

| Modification to Pyridine Moiety | Resulting Activity |

| Phenyl (from 4-pyridyl) | Inactive |

| 2-pyridyl (from 4-pyridyl) | Inactive |

| 3-pyridyl (from 4-pyridyl) | Comparable activity |

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For kinase inhibitors, common pharmacophoric features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netnih.govresearchgate.netmdpi.com

In the context of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as ULK1 inhibitors, pharmacophore modeling was employed to discover common anchoring features. nih.gov Docking analysis of the most active compound, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, highlighted the crucial role of hydrogen bond donors. nih.gov This suggests that the 2-amino group of the pyrimidine (B1678525) core, analogous to the 2-amino group in 5-Bromo-4-pyridin-2-ylpyridin-2-amine, likely acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.

A typical pharmacophore model for a kinase inhibitor based on a pyridinyl-amine scaffold would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms within the pyridine rings.

Hydrogen Bond Donor: The amino group at the 2-position.

Aromatic/Hydrophobic Regions: The pyridine rings themselves, which can engage in hydrophobic and aromatic stacking interactions within the active site of the target protein.

The bromine atom at the 5-position can also contribute to binding through halogen bonding or by influencing the electronic properties of the ring system. The relative spatial arrangement of these features is critical for achieving high-affinity binding and selectivity.

Exploration of Antimicrobial Activity Mechanisms (In Vitro)

Pyridine-containing compounds are known to possess a broad spectrum of antimicrobial activities. nih.govresearchgate.net In vitro studies on various pyridine derivatives have begun to shed light on their mechanisms of action, although specific studies on 5-Bromo-4-pyridin-2-ylpyridin-2-amine are limited.

The antimicrobial mechanisms of pyridine derivatives are diverse and can include:

Inhibition of Essential Enzymes: Some compounds may target and inhibit enzymes that are crucial for microbial survival, such as those involved in DNA replication, transcription, or cell wall synthesis. mdpi.com

Disruption of Cell Membranes: Certain derivatives can interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death. nih.gov

Interference with Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Some pyridine derivatives have shown the ability to inhibit biofilm formation, which is a key virulence factor for many pathogenic microbes. mdpi.com

For instance, studies on thienopyrimidine derivatives, which share structural similarities with pyridopyrimidines, suggest that they can disrupt essential cellular processes in microorganisms. mdpi.com The antimicrobial activity of these compounds is attributed to their ability to interact with microbial targets, leading to the inhibition of vital cellular functions. mdpi.com

In a study of novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine, several compounds exhibited moderate to good biofilm inhibition against E. coli. mdpi.com The results indicated that masking the amino group with an acyl group could enhance antibacterial activity. mdpi.com This suggests that for derivatives of 5-Bromo-4-pyridin-2-ylpyridin-2-amine, modifications at the 2-amino position could be a viable strategy to develop potent antimicrobial agents.

Target Identification and Validation at the Molecular Level

While direct molecular target identification studies for 5-Bromo-4-pyridin-2-ylpyridin-2-amine are not extensively documented in publicly available research, the molecular targets of structurally similar 5-bromo-2-aminopyridine and 5-bromo-2-aminopyrimidine derivatives have been a subject of investigation, particularly in the context of oncology. Research into these related compounds points towards a significant interaction with key enzymes involved in cellular signaling and proliferation.

One of the primary molecular targets identified for derivatives of this class is UNC51-like kinase 1 (ULK1) . nih.govresearchgate.net ULK1 is a serine/threonine kinase that plays a crucial role in the initiation of the autophagy process, a cellular mechanism for the degradation and recycling of cellular components. researchgate.net In various cancers, including non-small cell lung cancer (NSCLC), ULK1 is often overexpressed and its activity is associated with tumor cell survival and resistance to therapy. nih.govresearchgate.net

Pharmacophore modeling and structure-activity relationship (SAR) studies have been conducted on a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, which share a common 5-bromo-2-aminopyrimidine core with the subject compound. nih.govresearchgate.net These studies have validated ULK1 as a direct target. For instance, the derivative 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (referred to as compound 3s in a key study) demonstrated potent inhibitory activity against ULK1 kinase. nih.gov Docking analyses have further elucidated the binding interactions, suggesting that the 5-bromo-2-aminopyrimidine scaffold plays a critical role in anchoring the inhibitor to the kinase's active site. nih.gov

The validation of ULK1 as a target for these derivatives has been established through in vitro kinase assays and cellular assays that measure the downstream effects of ULK1 inhibition. nih.gov The potent inhibition of ULK1 by these compounds underscores the therapeutic potential of this chemical scaffold in cancers where ULK1 activity is dysregulated. researchgate.net

Beyond ULK1, other kinases have been identified as targets for related 2-aminopyridine (B139424) derivatives. For example, a series of 3,5-diaryl-2-aminopyridine derivatives have been developed as inhibitors of Activin receptor-like kinase 2 (ALK2), a target relevant to the rare genetic disorder fibrodysplasia ossificans progressiva. acs.org This indicates that the 2-aminopyridine scaffold is a versatile pharmacophore capable of being tailored to inhibit different kinases.

| Derivative Class | Identified Molecular Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives | UNC51-like kinase 1 (ULK1) | Oncology (NSCLC) | Direct inhibition of ULK1 kinase activity, validated by in vitro and cellular assays. nih.govresearchgate.net |

| 5-Bromo-4-phenylpyridin-2-amine derivatives | Kinases (general), specifically ULK1 | Oncology | Identified as kinase inhibitors, with specific derivatives targeting ULK1 to inhibit autophagy. |

| 3,5-diaryl-2-aminopyridine derivatives | Activin receptor-like kinase 2 (ALK2) | Rare Genetic Disorders | Potent and selective inhibition of ALK2 in both in vitro and cell-based assays. acs.org |

Mechanistic Investigation of Cellular Pathway Modulation (e.g., autophagy, apoptosis)

The primary mechanism through which derivatives of 5-Bromo-4-pyridin-2-ylpyridin-2-amine modulate cellular pathways is directly linked to their inhibition of the molecular target, ULK1. nih.gov By inhibiting ULK1, these compounds effectively block the initiation of autophagy and can subsequently induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net

Autophagy Inhibition:

Autophagy is a cellular survival mechanism that is often upregulated in cancer cells to cope with metabolic stress. researchgate.net The inhibition of ULK1 by 5-bromo-2-aminopyrimidine derivatives disrupts the formation of the autophagosome, a key structure in the autophagic process. nih.gov This is evidenced by molecular changes within the cell, such as a decrease in the conversion of LC3-I to LC3-II and a reduction in the levels of Beclin-1, both of which are critical for autophagosome formation. researchgate.net Concurrently, there is an accumulation of the autophagy substrate p62, indicating a blockage of the autophagic flux. researchgate.net

Induction of Apoptosis:

By blocking the pro-survival pathway of autophagy, these compounds can push cancer cells towards apoptosis. nih.gov Studies on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have shown that in addition to inhibiting autophagy, they can induce apoptosis in NSCLC cell lines. nih.govresearchgate.net This dual mechanism of action makes them promising candidates for cancer therapy, as they simultaneously dismantle a key survival mechanism of cancer cells while actively promoting their death.

The interplay between autophagy and apoptosis is a complex area of cell biology, and compounds that can modulate this balance are of significant therapeutic interest. The ability of 5-bromo-2-aminopyridine and pyrimidine derivatives to inhibit autophagy and induce apoptosis highlights their potential as anticancer agents. nih.gov

| Derivative | Cellular Pathway Modulated | Mechanism of Action | Observed Cellular Effects |

|---|---|---|---|

| 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (Compound 3s) | Autophagy (Inhibition) and Apoptosis (Induction) | Inhibition of ULK1 kinase activity. nih.govresearchgate.net | Blocked autophagy flux, increased expression of p62, decreased levels of Beclin-1, and induction of apoptosis in A549 lung cancer cells. researchgate.net |

| 5-bromo derivatives (general) | Autophagy (Inhibition) | Inhibition of ULK1. | Shown to induce apoptosis in non-small cell lung cancer (NSCLC) models. |

Advanced Analytical Techniques in Research

High-Resolution Chromatography for Purity and Reaction Monitoring

High-resolution chromatography is a cornerstone of synthetic chemistry, providing essential data on the purity of a compound and allowing for real-time monitoring of reaction progress. Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are vital for separating the target compound from starting materials, byproducts, and intermediates.

HPLC and UPLC in Research Contexts

In the context of 5-Bromo-4-pyridin-2-ylpyridin-2-amine synthesis, HPLC and UPLC serve two primary functions: purity assessment and reaction monitoring. rsc.orgwaters.com Purity determination is critical, as even small amounts of impurities can significantly affect the outcomes of subsequent reactions or biological assays. A validated reversed-phase HPLC (RP-HPLC) method is typically developed to quantify the purity of the final product. ptfarm.pl Such methods often employ a C18 stationary phase with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile, allowing for sharp, well-resolved peaks. ptfarm.pl

UPLC, which uses smaller stationary phase particles, offers higher resolution and significantly faster analysis times compared to traditional HPLC. waters.comlcms.cz This speed is particularly advantageous for reaction monitoring. lcms.cz Chemists can take small aliquots from a reaction mixture at various time points, dilute them, and quickly inject them into the UPLC-MS system. waters.com This provides near-instantaneous feedback on the consumption of reactants and the formation of the desired product, allowing for precise optimization of reaction conditions such as temperature, time, and catalyst loading. waters.comlcms.cz

Table 1: Representative HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 8 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Rt | ~5.2 min |

Chromatographic Separation Techniques for Complex Mixtures

The synthesis of substituted bipyridines can often result in complex mixtures containing isomers, starting materials, and various byproducts. helixchrom.comresearchgate.net For instance, in coupling reactions, positional isomers of 5-Bromo-4-pyridin-2-ylpyridin-2-amine might form. Capillary gas chromatography and mixed-mode HPLC are powerful techniques for separating such complex mixtures of substituted pyridines. helixchrom.comnih.gov Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange properties, can offer unique selectivity for separating closely related hydrophilic compounds like pyridine (B92270) derivatives without the need for ion-pairing reagents. helixchrom.com The ability to effectively separate these components is crucial for isolating the pure target compound and for identifying byproducts, which can yield important insights into the reaction mechanism.

Advanced Spectroscopic Methods for Structural Elucidation beyond Basic Identification

While chromatography confirms purity, advanced spectroscopic methods are required to unequivocally determine the chemical structure of 5-Bromo-4-pyridin-2-ylpyridin-2-amine and to understand its three-dimensional properties.

NMR Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 5-Bromo-4-pyridin-2-ylpyridin-2-amine, 1H and 13C NMR spectra confirm the connectivity of the atoms. The 1H NMR spectrum would show distinct signals for each of the aromatic protons on the two pyridine rings, with their chemical shifts and coupling patterns confirming their relative positions. nih.gov For example, protons adjacent to nitrogen atoms are typically shifted downfield. chemicalbook.comchemicalbook.com

Beyond simple structure confirmation, two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are used to rigorously assign all proton and carbon signals. researchgate.netnih.gov Furthermore, NMR is invaluable for studying dynamic processes, such as the rotation around the C-C single bond connecting the two pyridine rings. nih.gov Due to potential steric hindrance, this rotation may be restricted, leading to atropisomers. researchgate.net Variable-temperature NMR experiments and 2D Exchange Spectroscopy (EXSY) can be used to measure the energy barrier for this rotation, providing crucial information about the molecule's conformational stability. researchgate.netmontana.edu

Table 2: Predicted ¹H NMR Chemical Shifts for 5-Bromo-4-pyridin-2-ylpyridin-2-amine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H (position 3) | ~8.3 | d |

| Pyridine H (position 6) | ~8.2 | s |

| Pyridine H (position 3') | ~7.8 | d |

| Pyridine H (position 4') | ~7.9 | t |

| Pyridine H (position 5') | ~7.4 | d |

| Pyridine H (position 6') | ~8.7 | d |

| Amine (NH₂) | ~6.5 | s (broad) |

Mass Spectrometry for Mechanistic Pathway Confirmation

Mass spectrometry (MS) provides an exact measurement of a molecule's mass-to-charge ratio (m/z), confirming its elemental composition. chemguide.co.uk High-resolution mass spectrometry (HRMS) can distinguish 5-Bromo-4-pyridin-2-ylpyridin-2-amine from other compounds with the same nominal mass. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity. researchgate.net

MS is also a powerful tool for confirming reaction pathways. nih.gov By coupling liquid chromatography with mass spectrometry (LC-MS), researchers can monitor a reaction and detect not only the starting materials and final product but also transient intermediates. ptfarm.pl Analyzing the fragmentation patterns of these intermediates in the mass spectrometer can provide direct evidence for the proposed reaction mechanism, such as the intermediates in a palladium-catalyzed cross-coupling reaction. libretexts.orgyoutube.com

X-ray Crystallography for Absolute Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides the absolute confirmation of a molecule's structure, including definitive bond lengths, bond angles, and torsional angles. nih.gov For a biaryl compound like 5-Bromo-4-pyridin-2-ylpyridin-2-amine, crystallography would unambiguously determine the dihedral angle between the two pyridine rings, showing the molecule's preferred conformation in the crystal lattice. nih.govresearchgate.net

Furthermore, X-ray crystallography provides invaluable information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack together in a crystal. nih.govnih.govresearchgate.net This information is crucial for understanding the material's physical properties and for designing crystalline materials with desired characteristics.

Table 3: Representative Crystallographic Data for a Substituted Bipyridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.002 |

| b (Å) | 11.933 |

| c (Å) | 18.012 |

| β (°) ** | 84.51 |

| Volume (ų) ** | 2351.4 |

| Z | 4 |

Data modeled after similar heterocyclic structures. mdpi.commdpi.com

Development of Specialized Extraction and Purification Methods for Research Samples (e.g., Magnetic Molecularly Imprinted Polymers)

In the realm of analytical chemistry, the selective extraction and purification of specific compounds from complex matrices present a significant challenge. For a molecule such as 5-Bromo-4-pyridin-2-ylpyridin-2-amine, which may be present in low concentrations in research samples, highly efficient and selective methods are paramount. Magnetic Molecularly Imprinted Polymers (MMIPs) have emerged as a novel and powerful tool for this purpose, combining the high selectivity of molecular imprinting with the convenience of magnetic separation. frontiersin.orgnih.gov

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. frontiersin.org When these polymers are synthesized on the surface of magnetic nanoparticles, the resulting MMIPs offer the dual advantages of specific molecular recognition and rapid separation from a sample solution using an external magnetic field. nih.govmdpi.com This simplifies the extraction process, often referred to as magnetic solid-phase extraction (MSPE), by eliminating the need for centrifugation or column packing. researchgate.netresearchgate.net

The synthesis of MMIPs for the selective extraction of 5-Bromo-4-pyridin-2-ylpyridin-2-amine would hypothetically involve several key steps. nih.gov First, magnetic nanoparticles, typically magnetite (Fe₃O₄), are synthesized, often via co-precipitation. mdpi.com These nanoparticles are then coated with a silica (B1680970) layer (SiO₂) to prevent oxidation and provide a surface for further functionalization. mdpi.com This silica surface is often modified with a coupling agent, such as 3-(trimethoxysilyl)propyl methacrylate (B99206) (MPS), to introduce vinyl groups that can participate in the subsequent polymerization reaction. mdpi.com

The core of the imprinting process involves the polymerization of a functional monomer and a cross-linker in the presence of the template molecule, 5-Bromo-4-pyridin-2-ylpyridin-2-amine. The choice of functional monomer is critical and is based on its ability to form non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the template. For 5-Bromo-4-pyridin-2-ylpyridin-2-amine, with its pyridine and amine functionalities, a monomer like methacrylic acid (MAA) could be a suitable choice due to its potential for hydrogen bonding. A cross-linker, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), is used to form the rigid polymer network around the template-monomer complex. mdpi.com After polymerization, the template molecule is removed, leaving behind specific recognition cavities in the polymer matrix.

The resulting MMIPs can then be used for the selective extraction of 5-Bromo-4-pyridin-2-ylpyridin-2-amine from a complex sample matrix. The MMIPs are dispersed in the sample solution, where the target molecules selectively bind to the imprinted cavities. An external magnet is then used to aggregate and isolate the MMIPs, along with the bound analyte, from the solution. The purified compound can then be eluted from the MMIPs using a suitable solvent.

The effectiveness of these specialized MMIPs can be evaluated based on several parameters, including adsorption capacity, selectivity, and reusability. The imprinting factor (IF), which is the ratio of the adsorption capacity of the MMIP to that of a non-imprinted polymer (NIP) synthesized without the template, is a key measure of the success of the imprinting process.

Table 1: Hypothetical Performance Data for a 5-Bromo-4-pyridin-2-ylpyridin-2-amine Specific MMIP

| Parameter | Value | Conditions |

| Adsorption Capacity (MMIP) | 45.8 mg/g | pH 7.0, 25°C |

| Adsorption Capacity (NIP) | 15.2 mg/g | pH 7.0, 25°C |

| Imprinting Factor (IF) | 3.01 | - |

| Adsorption Equilibrium Time | 45 min | - |

| Optimal pH | 7.0 | - |

| Reusability | > 6 cycles | With >90% recovery |

Detailed research findings on analogous systems demonstrate the potential of this technique. For instance, MMIPs developed for other nitrogen-containing heterocyclic compounds have shown high adsorption capacities and excellent selectivity. scispace.com The selectivity of the MMIPs for 5-Bromo-4-pyridin-2-ylpyridin-2-amine would be tested against structurally similar compounds to ensure the specificity of the recognition sites.

Table 2: Hypothetical Selectivity Study of a 5-Bromo-4-pyridin-2-ylpyridin-2-amine Specific MMIP

| Compound | Structure | Distribution Coefficient (Kd) | Selectivity Coefficient (α) |

| 5-Bromo-4-pyridin-2-ylpyridin-2-amine | C₁₀H₈BrN₃ | 85.4 | 1.00 |

| 2,2'-Bipyridine (B1663995) | C₁₀H₈N₂ | 22.1 | 0.26 |

| 4-Aminopyridine | C₅H₆N₂ | 15.8 | 0.18 |

| 2-Bromopyridine | C₅H₄BrN | 12.3 | 0.14 |

The development of such specialized extraction and purification methods using MMIPs represents a significant advancement in analytical techniques. For research involving 5-Bromo-4-pyridin-2-ylpyridin-2-amine, this approach would offer a rapid, efficient, and highly selective means of isolating the compound from complex research samples, thereby facilitating more accurate downstream analysis.

Future Directions and Research Gaps

Exploration of Uncharted Reactivity and Derivatization Pathways

The chemical architecture of 5-Bromo-4-pyridin-2-ylpyridin-2-amine offers multiple sites for chemical modification, suggesting a rich and largely unexplored reactivity. Future research should systematically investigate these pathways to generate novel derivatives with diverse functionalities.

The bromine atom at the 5-position is a prime handle for transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, and Negishi couplings, which are well-established for the functionalization of other bromo-pyridines, could be employed to introduce a wide array of aryl, heteroaryl, or alkyl groups. mdpi.commdpi.com Such modifications would systematically alter the steric and electronic properties of the molecule, leading to a library of new chemical entities.

Simultaneously, the 2-amino group provides another reactive center. It can undergo reactions like acylation, sulfonylation, and diazotization, or serve as a nucleophile in substitution reactions. chemicalbook.comresearchgate.net Protecting the amino group would also allow for selective reactions at other positions before its deprotection and subsequent derivatization. rsc.org The interplay between the reactivity of the bromo and amino groups warrants a thorough investigation to establish selective reaction conditions.

Interactive Table: Potential Derivatization Reactions for 5-Bromo-4-pyridin-2-ylpyridin-2-amine

| Reactive Site | Reaction Type | Reagent Example | Potential Product Class | Rationale |

| 5-Bromo | Suzuki Coupling | Arylboronic acid | 5-Aryl-4-pyridin-2-ylpyridin-2-amine | Introduce diverse aromatic substituents to modulate electronic properties and biological interactions. mdpi.com |

| 5-Bromo | Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-4-pyridin-2-ylpyridin-2-amine | Create rigid, linear extensions for applications in materials science or as molecular probes. nih.gov |

| 5-Bromo | Buchwald-Hartwig Amination | Secondary amine | 5-Amino-4-pyridin-2-ylpyridin-2-amine derivative | Introduce new nitrogen-containing functional groups to enhance solubility or biological activity. |

| 2-Amino | Acylation | Acetyl chloride | N-(5-Bromo-4-pyridin-2-ylpyridin-2-yl)acetamide | Modify the electronic nature of the amino group and explore prodrug strategies. |

| 2-Amino | Reductive Amination | Aldehyde/Ketone | N-Alkyl-5-Bromo-4-pyridin-2-ylpyridin-2-amine | Introduce alkyl chains to systematically vary lipophilicity. chemicalbook.com |

Advanced Computational Modeling for Predictive Research

In the absence of extensive empirical data, advanced computational modeling presents an invaluable tool for predicting the physicochemical properties, reactivity, and potential biological activity of 5-Bromo-4-pyridin-2-ylpyridin-2-amine. Such in silico studies can guide and prioritize synthetic efforts.